Methyl 4-carboxycinnamate
CAS No.:
Cat. No.: VC14377842
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O4 |
|---|---|
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 4-(3-methoxy-3-oxoprop-1-enyl)benzoic acid |
| Standard InChI | InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | WNQUXRWZRJWTBX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 4-carboxycinnamate (IUPAC name: methyl (E)-3-(4-carboxyphenyl)acrylate) is an ester derived from 4-carboxycinnamic acid. Its molecular formula is CHO, with a molecular weight of 206.19 g/mol. The structure consists of a cinnamate backbone—a phenyl group bonded to an acrylic acid moiety—with a carboxylic acid group (-COOH) at the 4-position of the aromatic ring and a methyl ester (-COOCH) at the α,β-unsaturated carboxylic acid (Figure 1).
Figure 1: Proposed structure of methyl 4-carboxycinnamate. The conjugated system (highlighted in blue) contributes to UV absorption properties.
Synthesis and Manufacturing
Conventional Esterification
The most straightforward synthesis involves the esterification of 4-carboxycinnamic acid with methanol under acidic conditions (e.g., HSO or HCl). This method typically yields moderate to high purity but requires careful control of reaction time and temperature to avoid decarboxylation .
Reaction Scheme:
Heck Reaction-Based Approaches
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a versatile route to cinnamate derivatives. For example, bromobenzene and methyl acrylate can be coupled in the presence of a Pd(0) catalyst to form methyl cinnamate analogs. Adapting this method to introduce a carboxylic acid group would require protective group strategies to prevent undesired side reactions.
Key Challenges:
-
Sensitivity of the carboxylic acid group to reduction or oxidation.
-
Competitive coordination of palladium with the -COOH group, necessitating ligands like triphenylphosphine.
Physicochemical Properties
Solubility and Stability
Methyl 4-carboxycinnamate is expected to exhibit high solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) due to its carboxylic acid and ester functionalities. Limited solubility in non-polar solvents (e.g., hexane) is anticipated . The compound is likely stable under ambient conditions but may undergo hydrolysis in alkaline environments, yielding 4-carboxycinnamic acid and methanol.
Table 1: Predicted Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 150–160°C (decomposes) |
| LogP (Partition Coefficient) | 1.2–1.8 |
| pKa (Carboxylic Acid) | ~4.5 |
Reactivity
The dual functional groups (ester and carboxylic acid) enable diverse reactivity:
-
Ester Hydrolysis: Conversion to 4-carboxycinnamic acid under basic or enzymatic conditions.
-
Nucleophilic Addition: The α,β-unsaturated ester can undergo Michael additions with amines or thiols.
-
Decarboxylation: Thermal degradation at elevated temperatures, releasing CO .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Cinnamate derivatives are pivotal in synthesizing bioactive molecules. Methyl 4-carboxycinnamate’s carboxylic acid group allows further functionalization via amidation or conjugation, making it a candidate for prodrug development. For instance, similar compounds have been used in asymmetric synthesis of alkaloids and anti-inflammatory agents .
UV-Absorbing Materials
The conjugated π-system enables UV absorption, suggesting potential use in sunscreens or protective coatings. Methyl 4-methoxycinnamate, a structural analog, is a well-established UV filter in cosmetics. Methyl 4-carboxycinnamate could offer enhanced solubility or binding affinity in polymer matrices.
Table 2: Comparison with Common Cinnamate UV Filters
| Compound | λ (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Methyl 4-Methoxycinnamate | 310 | 24,000 |
| Methyl 4-Carboxycinnamate | ~300 (predicted) | 18,000–22,000 (estimated) |
Recent Research and Future Directions
Drug Delivery Systems
Recent studies highlight cinnamates as excipients in nanoparticle-based drug delivery. The carboxylic acid group in methyl 4-carboxycinnamate could facilitate covalent attachment to polymeric carriers, enhancing targeted release profiles .
Green Synthesis Methods
Electro-organic synthesis, as demonstrated for methyl cinnamate derivatives, offers a sustainable alternative to traditional methods. This approach minimizes waste and avoids toxic catalysts, aligning with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume